EUK 124

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EUK 124 is a synthetic SOD (Superoxide Dismutase) mimetic . It is a structural analog of EUK 8 and EUK 134, but with significantly reduced activity . EUK 124 and EUK 8 inhibit superoxide-mediated reduction of an electron acceptor .

Synthesis Analysis

EUK-124 is synthesized by reacting salicylaldehyde and ethylene-diamine in the presence of manganese (III) acetate. The resulting product is purified by recrystallization.

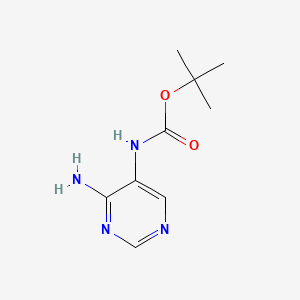

Molecular Structure Analysis

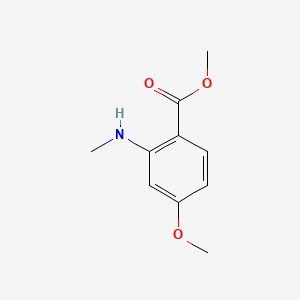

The molecular formula of EUK 124 is C20H22ClMnN2O6 . Its formal name is (SP-5-13)-chloro [[2,2’-[1,2-ethanediylbis [(nitrilo-κN)methylidyne]]bis[3,5-dimethoxyphenolato-κO]] (2-)]-manganese .

Physical And Chemical Properties Analysis

EUK 124 is a red-orange crystalline substance. It is soluble in water and other polar solvents. It has a molecular weight of 476.8 g/mol . It is stable under normal storage conditions and is not affected by light or heat.

科学研究应用

Antioxidant Activity

EUK 124 is known for its antioxidant activity . It’s a synthetic superoxide dismutase (SOD) mimetic, which means it can mimic the activity of the enzyme SOD that helps break down potentially harmful oxygen molecules in cells, which might prevent damage to tissues .

Reactive Oxygen Species Scavenger

EUK 124 is a synthetic catalytic scavenger of reactive oxygen species . Reactive oxygen species are chemically reactive chemical species containing oxygen, which play important roles in cell signaling and homeostasis. However, during times of environmental stress, levels can increase dramatically, which can result in significant damage to cell structures .

Superoxide Dismutase Mimetic

EUK 124 has superoxide dismutase (SOD) mimetic activity . This means it can mimic the activity of SOD, an enzyme that alternately catalyzes the dismutation (or partitioning) of the superoxide (O2−) radical into ordinary molecular oxygen (O2) and hydrogen peroxide (H2O2) .

Catalase Mimetic

EUK 124 also exhibits catalase mimetic activity . Catalase is an enzyme that catalyzes the reduction of hydrogen peroxide, a powerful and potentially harmful oxidizing agent, to water, thereby mitigating the potential damage to cells and tissues .

Neuroprotection in Stroke Models

EUK 124 has been used in research as a protective agent in stroke models . It has been shown to be protective as a delayed treatment in a rat stroke model, highlighting a key role for reactive oxygen species in ischemic brain injury .

Inhibition of Superoxide-Mediated Reduction

EUK 124 and its analog EUK 8 inhibit superoxide-mediated reduction of an electron acceptor . This is another aspect of its SOD mimetic activity, where it interferes with the reduction of electron acceptors by superoxide, with IC50 values of 5 µM and 0.7 µM, respectively .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of EUK 124 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dimethoxy-5-methyl-1,4-benzoquinone", "2,3-dimethoxyphenethylamine", "4-tert-butylbenzyl alcohol", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water", "ethyl acetate", "hexane" ], "Reaction": [ "The synthesis of EUK 124 begins with the reaction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with 2,3-dimethoxyphenethylamine in the presence of triethylamine to form a Schiff base.", "The Schiff base is then reduced with sodium borohydride to form the corresponding amine.", "The amine is then protected with acetic anhydride to form an acetamide.", "The acetamide is then deprotected with hydrochloric acid to yield the free amine.", "The free amine is then reacted with 4-tert-butylbenzyl alcohol in the presence of sodium hydroxide to form the corresponding benzyl ether.", "The benzyl ether is then oxidized with 2,3-dimethoxy-5-methyl-1,4-benzoquinone in the presence of hydrochloric acid to form the desired EUK 124 product.", "The EUK 124 product is then extracted with ethyl acetate and purified by column chromatography using a mixture of ethyl acetate and hexane as eluent." ] } | |

CAS 编号 |

186299-35-4 |

产品名称 |

EUK 124 |

分子式 |

C20H22ClMnN2O6 |

分子量 |

476.8 |

InChI 键 |

CZWTULNLOQLTRE-AIMLMLFYSA-K |

外观 |

Assay:≥95%A crystalline solid |

同义词 |

EUK 124 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal](/img/structure/B574784.png)

![[(2R)-4-methylpiperazin-2-yl]methanol](/img/structure/B574786.png)

![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate](/img/structure/B574790.png)